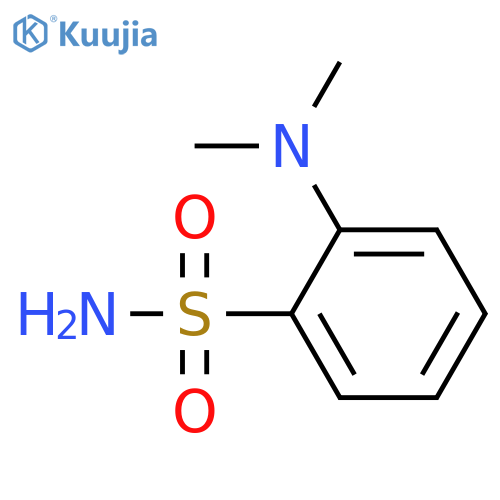Cas no 98489-78-2 (2-(dimethylamino)benzene-1-sulfonamide)

98489-78-2 structure
商品名:2-(dimethylamino)benzene-1-sulfonamide
CAS番号:98489-78-2
MF:C8H12N2O2S
メガワット:200.258080482483
MDL:MFCD18825670
CID:801854
PubChem ID:14774719
2-(dimethylamino)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide,2-(dimethylamino)-
- Benzenesulfonamide, o-dimethylamino- (6CI)
- 2-(dimethylamino)benzene-1-sulfonamide
- 2-dimethylamino-benzenesulfonic acid amide
-
- MDL: MFCD18825670
- インチ: 1S/C8H12N2O2S/c1-10(2)7-5-3-4-6-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
- InChIKey: KJNYEWTXPWPZKE-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC=CC=C1N(C)C
2-(dimethylamino)benzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990795-5.0g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1990795-1g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-1990795-2.5g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-1990795-0.25g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-1990795-1.0g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1990795-10g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 10g |
$2393.0 | 2023-09-16 | ||
| Enamine | EN300-1990795-10.0g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1990795-0.05g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-1990795-0.5g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1990795-0.1g |
2-(dimethylamino)benzene-1-sulfonamide |
98489-78-2 | 0.1g |
$490.0 | 2023-09-16 |
2-(dimethylamino)benzene-1-sulfonamide 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
98489-78-2 (2-(dimethylamino)benzene-1-sulfonamide) 関連製品
- 21639-28-1(2-(methylamino)benzene-1-sulfonamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 81216-14-0(7-bromohept-1-yne)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
